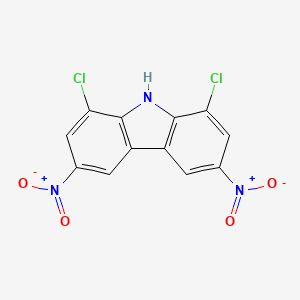
9H-Carbazole, 1,8-dichloro-3,6-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole, 1,8-dichloro-3,6-dinitro-: is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 1,8-dichloro-3,6-dinitro- typically involves the nitration and chlorination of carbazole. The process begins with the nitration of carbazole to introduce nitro groups at the 3 and 6 positions. This is followed by chlorination to add chloro groups at the 1 and 8 positions. Common reagents used in these reactions include nitric acid for nitration and chlorine gas or thionyl chloride for chlorination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of hazardous reagents like nitric acid and chlorine gas .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro groups in 9H-Carbazole, 1,8-dichloro-3,6-dinitro- can undergo reduction to form amino groups.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Reduction: Formation of 1,8-diamino-3,6-dinitro-9H-carbazole.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of organic semiconductors and light-emitting diodes (LEDs) .
Biology:
- Investigated for its potential use in biological assays and as a fluorescent probe due to its unique photophysical properties .
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of 9H-Carbazole, 1,8-dichloro-3,6-dinitro- is largely dependent on its chemical structure. The nitro groups can participate in redox reactions, while the chloro groups can undergo substitution reactions. These chemical properties enable the compound to interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity .
Vergleich Mit ähnlichen Verbindungen
- 3,6-Dichloro-9H-carbazole
- 3,6-Dinitro-9H-carbazole
- 9-Ethyl-3,6-dinitro-9H-carbazole
- 9-Decyl-3,6-dinitro-9H-carbazole
Uniqueness: The presence of both chloro and nitro groups at specific positions on the carbazole ring makes 9H-Carbazole, 1,8-dichloro-3,6-dinitro- unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other carbazole derivatives .
Eigenschaften
CAS-Nummer |
104338-60-5 |
|---|---|
Molekularformel |
C12H5Cl2N3O4 |
Molekulargewicht |
326.09 g/mol |
IUPAC-Name |
1,8-dichloro-3,6-dinitro-9H-carbazole |
InChI |
InChI=1S/C12H5Cl2N3O4/c13-9-3-5(16(18)19)1-7-8-2-6(17(20)21)4-10(14)12(8)15-11(7)9/h1-4,15H |
InChI-Schlüssel |
YNBOZNTWWGDDLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



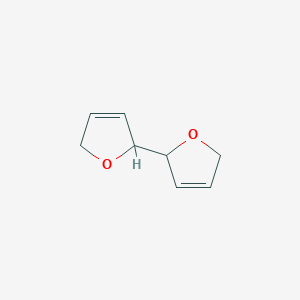
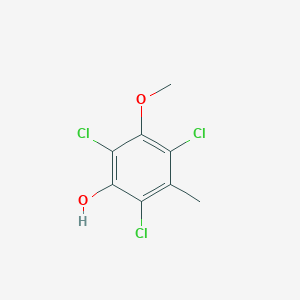
![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)

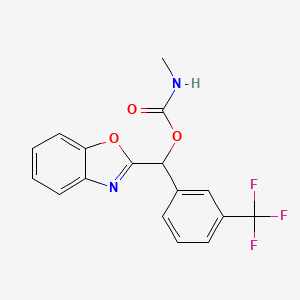

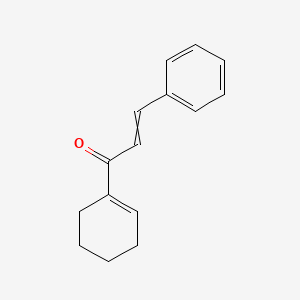

![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
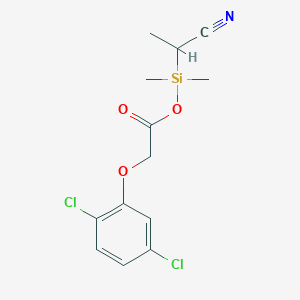
![N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B14334557.png)
